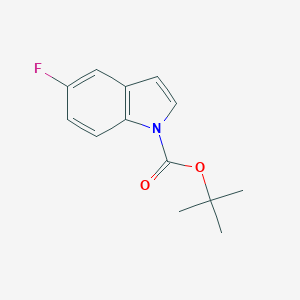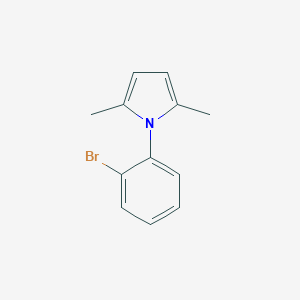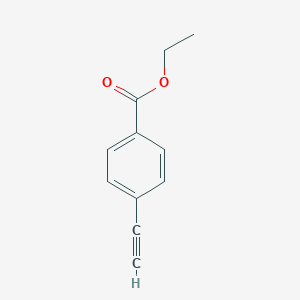![molecular formula C18H18N2O2S2 B180883 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 5915-00-4](/img/structure/B180883.png)
2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the thienopyrimidine family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The compound has also been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the degradation of acetylcholine.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits antitumor activity by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that the compound exhibits antitumor activity in mouse models of breast cancer, lung cancer, and colon cancer. The compound has also been shown to improve cognitive function in mouse models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one in lab experiments include its potential applications in the field of medicinal chemistry, its diverse biological activities, and the availability of a synthesis method. The limitations of using the compound in lab experiments include its low yield, the lack of understanding of its mechanism of action, and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions that can be pursued in the study of 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one. One direction is to study the compound's potential use in the treatment of other types of cancer, such as pancreatic cancer and ovarian cancer. Another direction is to study the compound's potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound, as well as its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been reported in the literature. The synthesis involves the reaction of 4-methoxybenzaldehyde, ethyl 2-bromoacetate, and 2-aminothiophene in the presence of a base to form the intermediate product. The intermediate product is then treated with acetic anhydride and a catalyst to form the final product. The yield of the final product is reported to be around 50%.
Applications De Recherche Scientifique
2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
Propriétés
Numéro CAS |
5915-00-4 |
|---|---|
Nom du produit |
2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one |
Formule moléculaire |
C18H18N2O2S2 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
10-ethylsulfanyl-11-(4-methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C18H18N2O2S2/c1-3-23-18-19-16-15(13-5-4-6-14(13)24-16)17(21)20(18)11-7-9-12(22-2)10-8-11/h7-10H,3-6H2,1-2H3 |
Clé InChI |
LCVHCRVMEHPDCW-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)OC |
SMILES canonique |
CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





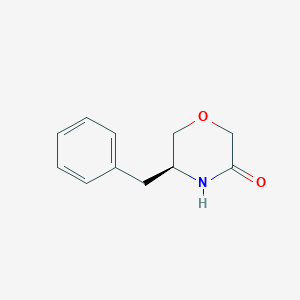
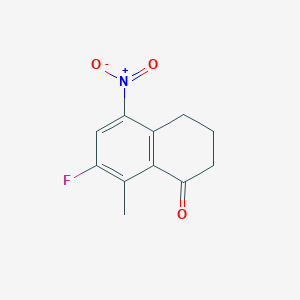
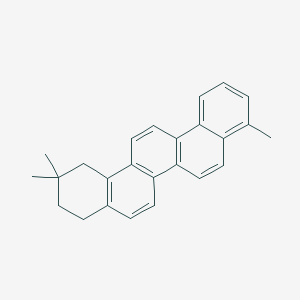
![7-Azaspiro[4.5]decane](/img/structure/B180816.png)
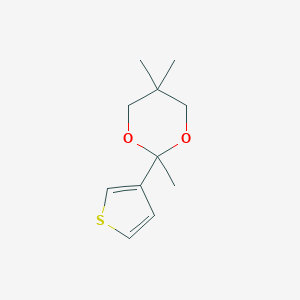
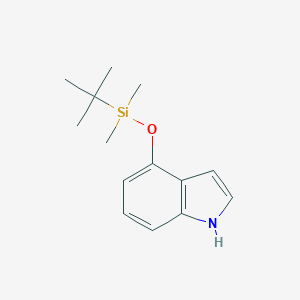
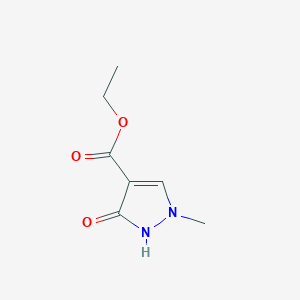
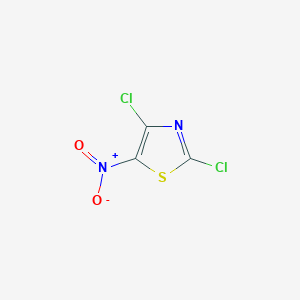
![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)
